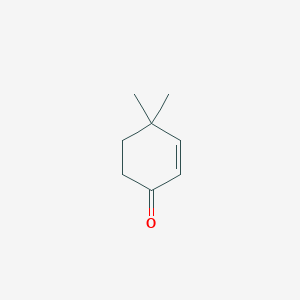
4,4-Dimethyl-2-cyclohexen-1-one
Cat. No. B091216
Key on ui cas rn:
1073-13-8
M. Wt: 124.18 g/mol
InChI Key: HAUNPYVLVAIUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05124486
Procedure details


Ethanoyl chloride (78.5 g, 1 mole) was added over a period of 30 minutes to a suspension of aluminium chloride (140 g, 1.05 moles) in 1,2-dichloroethane (390 ml) whilst maintaining the temperature below 20° C. by cooling. Ethene (35 g, 1.25 moles) was then passed into the solution at 5°-10° C. over a period of 2 hours and the subsequent mixture worked up by slowly pouring into 2M hydrochloric acid (900 ml). The organic phase was separated and 2-methylpropanal (50.4 g, 0.7 moles) and para-toluenesulphonic acid (0.4 g, 21 mmoles) were added. The mixture was then refluxed with azeotropic water removal until no more water separated. The organic phase was then washed with 10% (w/v) sodium hydroxide (250 ml) by stirring at 60° C. for 15 minutes to destroy any traces of 4-chlorobutan-2-one and the solvent flashed. Fractionation gave 70 g 4,4-dimethylcyclohex-2-en-1-one, b.pt. 70°-72° C. at 20 mm Hg. (Yield: 80%)









Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:9]=[CH2:10].Cl.[CH3:12][CH:13]([CH3:16])[CH:14]=O>ClCCCl.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH3:12][C:13]1([CH3:16])[CH2:10][CH2:9][C:1](=[O:3])[CH:2]=[CH:14]1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
78.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
390 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
Step Three
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
50.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=O)C
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 60° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
whilst maintaining the temperature below 20° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was then washed with 10% (w/v) sodium hydroxide (250 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy any traces of 4-chlorobutan-2-one
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C=CC(CC1)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 70 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
